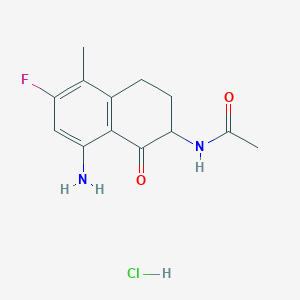

Csf1R-IN-20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Csf1R-IN-20 is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). This receptor is primarily expressed on macrophages and other myeloid cells and plays a crucial role in the regulation of immune responses, inflammation, and bone homeostasis. Inhibitors of CSF1R, such as this compound, have shown potential in treating various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders .

Preparation Methods

The synthesis of Csf1R-IN-20 involves several steps, starting with the preparation of the mother liquor. The compound is dissolved in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 milligrams per milliliter . The mixture is then incubated at room temperature in the presence of argon gas for 48 hours

Chemical Reactions Analysis

Csf1R-IN-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Csf1R-IN-20 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CSF1R in various biological processes. In biology and medicine, this compound is used to investigate the therapeutic potential of CSF1R inhibition in diseases such as cancer, inflammatory conditions, and neurodegenerative disorders . The compound has shown promise in preclinical models of colorectal cancer, where it effectively targets myeloid-derived suppressor cells and inhibits CSF1R, leading to reduced tumor growth and improved immune responses .

Mechanism of Action

Csf1R-IN-20 exerts its effects by binding to the colony-stimulating factor 1 receptor (CSF1R) on macrophages and other myeloid cells. This binding prevents the activation of CSF1R by its ligands, such as colony-stimulating factor 1 (CSF1) and interleukin 34 (IL-34). By inhibiting CSF1R activation, this compound blocks downstream signaling pathways that promote inflammation, immune suppression, and tumor growth . The inhibition of CSF1R also reduces the production of inflammatory mediators by macrophages, leading to decreased inflammation .

Comparison with Similar Compounds

Csf1R-IN-20 is one of several CSF1R inhibitors that have been developed for therapeutic purposes. Similar compounds include pexidartinib, vimseltinib, and emactuzumab . These compounds share a common mechanism of action, targeting CSF1R to inhibit its activation and downstream signaling. this compound is unique in its specific binding affinity and selectivity for CSF1R, which may result in different therapeutic outcomes and side effect profiles compared to other inhibitors .

Similar Compounds

- Pexidartinib

- Vimseltinib

- Emactuzumab

Properties

Molecular Formula |

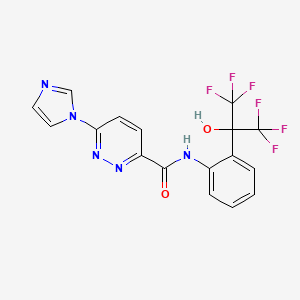

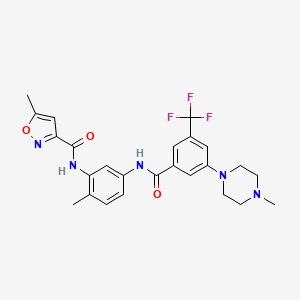

C25H26F3N5O3 |

|---|---|

Molecular Weight |

501.5 g/mol |

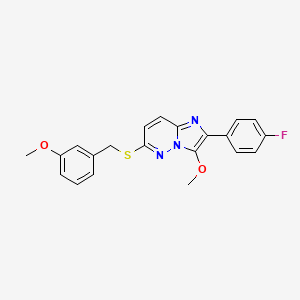

IUPAC Name |

5-methyl-N-[2-methyl-5-[[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C25H26F3N5O3/c1-15-4-5-19(14-21(15)30-24(35)22-10-16(2)36-31-22)29-23(34)17-11-18(25(26,27)28)13-20(12-17)33-8-6-32(3)7-9-33/h4-5,10-14H,6-9H2,1-3H3,(H,29,34)(H,30,35) |

InChI Key |

LXLAULDTUGCQNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3CCN(CC3)C)C(F)(F)F)NC(=O)C4=NOC(=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)